-hydroxy Alprazolam

Description

BenchChem offers high-quality -hydroxy Alprazolam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about -hydroxy Alprazolam including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

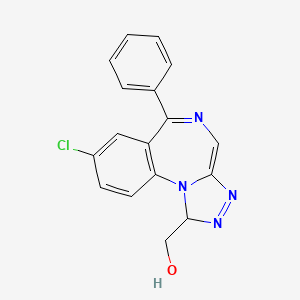

Molecular Formula |

C17H13ClN4O |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

(8-chloro-6-phenyl-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol |

InChI |

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-9,16,23H,10H2 |

InChI Key |

JXQLJHYYOMNARQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3N=NC(N3C4=C2C=C(C=C4)Cl)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis and Analysis of Alpha-Hydroxy Alprazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy alprazolam is a primary active metabolite of the widely prescribed anxiolytic, alprazolam. Its formation, mediated by cytochrome P450 enzymes, is a critical aspect of alprazolam's pharmacokinetic profile and contributes to its overall pharmacological effects. This technical guide provides an in-depth exploration of the discovery of alpha-hydroxy alprazolam through metabolic pathways and outlines detailed methodologies for its analytical determination. While the de novo chemical synthesis of this metabolite is not extensively documented in public literature, this guide addresses its metabolic synthesis and provides comprehensive protocols for its quantification, essential for research and clinical applications.

Discovery: The Metabolic Origin of Alpha-Hydroxy Alprazolam

The discovery of alpha-hydroxy alprazolam is intrinsically linked to the study of the metabolism of its parent drug, alprazolam. It is not typically produced via de novo chemical synthesis in a laboratory setting for therapeutic purposes but is rather a product of biotransformation within the body.

The Metabolic Pathway

Alprazolam undergoes extensive hepatic metabolism, primarily through oxidation, to yield two major active metabolites: alpha-hydroxy alprazolam and 4-hydroxy alprazolam.[1] The formation of alpha-hydroxy alprazolam is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP3A5.[2][3] While both enzymes can produce both metabolites, CYP3A5 shows a higher relative formation of alpha-hydroxy alprazolam compared to CYP3A4.[3]

Following its formation, alpha-hydroxy alprazolam undergoes Phase II metabolism, specifically glucuronidation, where it is conjugated with glucuronic acid. This process increases its water solubility and facilitates its excretion from the body, primarily in the urine.[1]

Caption: Metabolic conversion of alprazolam to its hydroxylated metabolites and subsequent glucuronidation.

Synthesis and Preparation of Analytical Standards

While a specific, publicly available, step-by-step chemical synthesis for alpha-hydroxy alprazolam is not readily found in the scientific literature, its preparation for use as an analytical standard is crucial for research and forensic applications. Commercial suppliers provide certified reference materials of alpha-hydroxy alprazolam. These standards are likely produced through specialized, proprietary chemical synthesis or potentially through biocatalytic methods that mimic the metabolic process.

For researchers needing to prepare related hydroxylated benzodiazepines, general synthetic strategies often involve the introduction of a hydroxyl group to the benzodiazepine (B76468) core or a precursor molecule. However, achieving regioselectivity to specifically target the alpha-position can be challenging and may require multi-step synthetic routes with protecting groups.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of alpha-hydroxy alprazolam in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The primary analytical techniques employed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for the determination of alpha-hydroxy alprazolam.

Table 1: HPLC-MS/MS Method Parameters for Alpha-Hydroxy Alprazolam in Human Plasma

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 50 ng/mL | [4] |

| Limit of Detection (LOD) | Not explicitly stated, but assay is sensitive to 0.05 ng/mL | [4] |

| Limit of Quantification (LOQ) | 0.05 ng/mL | [4] |

| Intra-Assay Precision (%CV) | ≤ 8.4% (at 2, 5, and 20 ng/mL) | [4] |

| Inter-Assay Precision (%CV) | 9.6%, 9.2%, and 7.8% (at 2.0, 5.0, and 20.0 ng/mL, respectively) | [4] |

| Accuracy | ≤ ± 6.6% | [4] |

Table 2: GC-MS Method Parameters for Alpha-Hydroxy Alprazolam in Urine

| Parameter | Value | Reference |

| Linearity Range | 0.25 - 50 ng/mL | [5] |

| Limit of Quantification (LOQ) | < 10 ng/mL | [6] |

| Intra-Assay Precision (%CV) | 15.8% at 0.5 ng/mL and 4.2% at 50 ng/mL | [5] |

| Extraction Efficiency | > 90% | [6] |

Detailed Experimental Protocols

This protocol is adapted from the method described by G. D. Fraser et al.[4]

1. Sample Preparation and Extraction:

-

To 1 mL of human plasma, add deuterium-labeled internal standards for alprazolam and alpha-hydroxy alprazolam.

-

Buffer the plasma samples to an alkaline pH.

-

Perform liquid-liquid extraction with a toluene/methylene chloride (7:3) solution.

-

Evaporate the organic extract to dryness.

-

Reconstitute the residue in the HPLC mobile phase.

2. HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic elution with methanol (B129727) and water (60:40) containing 0.1% formic acid.

-

Flow Rate: 250 µL/min.

3. MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Selected Reaction Monitoring (SRM).

Caption: A streamlined workflow for the analysis of alpha-hydroxy alprazolam in plasma by HPLC-MS/MS.

This protocol is a generalized procedure based on methods described by K. M. Höld et al. and others.[5][6]

1. Sample Preparation and Extraction:

-

To a urine sample, add deuterium-labeled internal standards.

-

Perform enzymatic hydrolysis using β-glucuronidase to cleave the glucuronide conjugate.

-

Buffer the sample to an alkaline pH (e.g., pH 9 with sodium borate (B1201080) buffer).

-

Extract with an organic solvent such as toluene-methylene chloride (7:3).

-

Evaporate the organic layer to dryness.

2. Derivatization:

-

Treat the dried residue with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to improve volatility and chromatographic performance.

3. GC-MS Conditions:

-

Column: A suitable capillary column (e.g., Restek-200).

-

Carrier Gas: Hydrogen or Helium.

-

Ionization: Negative Ion Chemical Ionization (NICI) with methane (B114726) as the reagent gas often provides higher sensitivity and specificity.

-

Detection: Selected Ion Monitoring (SIM).

Caption: A general workflow for the determination of alpha-hydroxy alprazolam in urine using GC-MS.

Conclusion

The discovery of alpha-hydroxy alprazolam as a key metabolite has been fundamental to understanding the complete pharmacological and pharmacokinetic profile of alprazolam. While its de novo chemical synthesis is not a common focus in academic literature, its metabolic formation is well-characterized. The analytical methods for its quantification, particularly HPLC-MS/MS and GC-MS, are robust, sensitive, and essential for a variety of scientific and clinical applications. This guide provides researchers and drug development professionals with a comprehensive overview of the metabolic discovery and analytical synthesis (as a standard) of alpha-hydroxy alprazolam, including detailed protocols and quantitative data to support further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of hydroxy benzodiazepines with potential antioxidant and antifungal action [inis.iaea.org]

- 5. ALPRAZOLAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of α-hydroxy alprazolam

An in-depth analysis of the pharmacological properties of α-hydroxy alprazolam, the primary active metabolite of alprazolam, is crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its pharmacological profile, including receptor binding, functional potency, and pharmacokinetics, supported by experimental data and methodologies.

Introduction

Alprazolam, a triazolobenzodiazepine, is widely prescribed for anxiety and panic disorders.[1][2][3] It is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two main active metabolites: α-hydroxy alprazolam and 4-hydroxy alprazolam.[1][4][5] While both are pharmacologically active, α-hydroxy alprazolam is considered a major metabolite, and understanding its distinct pharmacological profile is essential for a complete picture of alprazolam's effects.[6][7] Although present at lower plasma concentrations than its parent compound, its biological activity is comparable to alprazolam.[4][6][7][8]

Metabolism of Alprazolam

Alprazolam undergoes extensive hepatic metabolism through oxidation, primarily catalyzed by the CYP3A subfamily of enzymes.[4][8][9] CYP3A4 is the major enzyme responsible for the formation of both α-hydroxy alprazolam and 4-hydroxy alprazolam.[5][10] Some studies suggest that CYP3A5 may also play a role, with a potential preference for forming α-hydroxy alprazolam.[5][11][12] These hydroxylated metabolites are subsequently glucuronidated before excretion.[9]

Pharmacodynamics: Receptor Binding and Mechanism of Action

Like its parent compound, α-hydroxy alprazolam exerts its effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[13][14] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself, located at the interface between the α and γ subunits.[12][15] This binding enhances the effect of GABA, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability.[16][17] This positive allosteric modulation results in the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties associated with benzodiazepines.[1][6]

While the biological activity of α-hydroxy alprazolam is comparable to that of alprazolam, it exhibits a lower binding affinity for the benzodiazepine (B76468) receptor.[3][4][8][14]

Pharmacokinetics

Studies show that after oral administration of alprazolam, α-hydroxy alprazolam appears in the plasma at concentrations significantly lower than the parent drug, typically less than 10-15%.[2][3][18]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for α-hydroxy alprazolam following a single oral dose of alprazolam in healthy subjects.

Table 1: Plasma Concentrations of α-hydroxy alprazolam after a 1 mg Oral Dose of Alprazolam

| Parameter | Mean Value | Time to Reach |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 0.18 ng/mL | 4 hours |

| Detectable Duration | Up to 24 hours | N/A |

Data sourced from a study in 10 healthy subjects.[19][20][21]

Table 2: Comparative Plasma Concentrations

| Compound | Relative Plasma Concentration |

|---|---|

| Alprazolam | Parent Drug |

| α-hydroxy alprazolam | < 15% of Alprazolam |

| 4-hydroxy alprazolam | < 15% of Alprazolam |

Source:[18]

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a typical method for determining the binding affinity of α-hydroxy alprazolam for the benzodiazepine site on the GABA-A receptor.

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer solution and centrifuged to isolate the crude synaptosomal membrane fraction, which is rich in GABA-A receptors.

-

Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled benzodiazepine ligand, such as [³H]flunitrazepam or [³H]alprazolam.[22][23]

-

Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (α-hydroxy alprazolam).

-

Equilibrium: The mixture is incubated for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters.[23]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) of α-hydroxy alprazolam is then calculated using the Cheng-Prusoff equation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a sensitive and specific method for quantifying α-hydroxy alprazolam in plasma samples.[19][20]

-

Sample Preparation:

-

An internal standard (e.g., deuterium-labeled α-hydroxy alprazolam) is added to the plasma sample.[19][20]

-

The sample is buffered to an alkaline pH.

-

Liquid-liquid extraction is performed using an organic solvent mixture (e.g., toluene/methylene chloride).[19][20]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the HPLC mobile phase.[19][20]

-

-

Chromatographic Separation: The reconstituted sample is injected onto a reversed-phase HPLC column (e.g., C18).[19][20] The analytes are separated using an isocratic mobile phase (e.g., methanol (B129727) and water with formic acid).[19][20]

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Detection is performed in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for α-hydroxy alprazolam and its internal standard.[19][20]

-

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of α-hydroxy alprazolam in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard.

Conclusion

α-hydroxy alprazolam is a major, pharmacologically active metabolite of alprazolam. It shares the same mechanism of action as its parent compound, acting as a positive allosteric modulator of the GABA-A receptor.[1][14] However, it is characterized by a lower binding affinity for the receptor and significantly lower plasma concentrations following oral alprazolam administration.[4][8][18] Despite its lower concentration, its biological activity is comparable to alprazolam, indicating that it contributes to the overall pharmacological effect profile of alprazolam treatment.[6][7] A thorough understanding of its properties, obtained through detailed experimental protocols, is vital for the comprehensive evaluation of alprazolam's clinical effects and for the development of new anxiolytic agents.

References

- 1. Alprazolam - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics of Alprazolam | Semantic Scholar [semanticscholar.org]

- 4. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in Alprazolam Metabolism by CYP3A43 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. docetp.mpa.se [docetp.mpa.se]

- 8. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications. | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. THE ROLE OF CYP 3 A 4 / 5 IN ALPRAZOLAM METABOLISM | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. mdpi.com [mdpi.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. youtube.com [youtube.com]

- 18. Pharmacokinetics and psychomotor performance of alprazolam: concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]

- 21. scispace.com [scispace.com]

- 22. Characterization of [3H]alprazolam binding to central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

In Vitro Metabolism of Alprazolam to its Hydroxy Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of alprazolam, a widely prescribed anxiolytic drug, with a specific focus on its conversion to its primary hydroxy metabolites, α-hydroxyalprazolam and 4-hydroxyalprazolam (B159327). Understanding the enzymatic processes governing alprazolam's biotransformation is critical for drug development, predicting drug-drug interactions, and interpreting pharmacokinetic data. This document outlines the key cytochrome P450 (CYP) enzymes involved, presents quantitative kinetic data, details experimental protocols for studying its metabolism in a laboratory setting, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to Alprazolam Metabolism

Alprazolam is extensively metabolized in the liver, primarily through oxidation. The main metabolic pathway involves hydroxylation, leading to the formation of two major metabolites: α-hydroxyalprazolam and 4-hydroxyalprazolam.[1][2] These metabolites are then further conjugated with glucuronic acid before being excreted.[3] The formation of these hydroxy metabolites is almost exclusively mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 and CYP3A5 playing the most significant roles.[4][5][6]

While both enzymes can produce both metabolites, they exhibit different regioselectivity. CYP3A4 preferentially catalyzes the formation of 4-hydroxyalprazolam, which is the major metabolite found in plasma.[4][6] Conversely, CYP3A5 has a higher propensity for producing α-hydroxyalprazolam.[4][5] It is important to note that α-hydroxyalprazolam is considered a pharmacologically active metabolite, though it is present in lower concentrations than its 4-hydroxy counterpart.[7]

Quantitative Analysis of Alprazolam Hydroxylation Kinetics

The kinetics of the formation of α-hydroxyalprazolam and 4-hydroxyalprazolam have been characterized in various in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP3A4 and CYP3A5 enzymes. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) provide valuable insights into the efficiency and capacity of these metabolic pathways.

| Enzyme System | Metabolite | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein or µL/min/pmol CYP) | Reference |

| Human Liver Microsomes | 4-hydroxyalprazolam | 170 - 305 | Not specified | Not specified | [8][9] |

| Human Liver Microsomes | α-hydroxyalprazolam | 63 - 441 | Not specified | Not specified | [8][9] |

| Recombinant CYP3A4 | 4-hydroxyalprazolam | ~1350 | ~2140 | ~1.59 | [10] |

| Recombinant CYP3A4 | α-hydroxyalprazolam | ~1410 | ~215 | ~0.15 | [10] |

| Recombinant CYP3A5 | 4-hydroxyalprazolam | Data not available | Data not available | Data not available | |

| Recombinant CYP3A5 | α-hydroxyalprazolam | Data not available | Data not available | Data not available |

Note: The provided kinetic parameters are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The intrinsic clearance for recombinant enzymes is expressed as per pmol of CYP enzyme.

Experimental Protocols for In Vitro Alprazolam Metabolism Studies

The following protocols provide a general framework for conducting in vitro metabolism studies of alprazolam using human liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Incubation of Alprazolam with Human Liver Microsomes

Objective: To determine the rate of formation of α-hydroxyalprazolam and 4-hydroxyalprazolam from alprazolam in the presence of human liver microsomes.

Materials:

-

Alprazolam

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., deuterated alprazolam or a structurally similar compound)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of alprazolam in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to the desired concentrations in potassium phosphate buffer.

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) and the alprazolam solution in potassium phosphate buffer.

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.

-

Incubate the reactions at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Quantification of Alprazolam and its Hydroxy Metabolites by LC-MS/MS

Objective: To separate and quantify alprazolam, α-hydroxyalprazolam, and 4-hydroxyalprazolam in the supernatant from the in vitro incubation.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to achieve separation of the analytes. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage, and then re-equilibrating.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

-

Alprazolam: Precursor ion (Q1) -> Product ion (Q3)

-

α-hydroxyalprazolam: Precursor ion (Q1) -> Product ion (Q3)

-

4-hydroxyalprazolam: Precursor ion (Q1) -> Product ion (Q3)

-

Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

Note: The exact m/z values for the precursor and product ions will need to be determined and optimized for the specific instrument used.

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of alprazolam, α-hydroxyalprazolam, and 4-hydroxyalprazolam.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Quantify the amount of each metabolite formed in the in vitro samples by interpolating their peak area ratios from the standard curve.

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

Visualizations

Metabolic Pathway of Alprazolam

Caption: Metabolic pathway of alprazolam to its primary hydroxy metabolites.

Experimental Workflow for In Vitro Alprazolam Metabolism Assay

Caption: A typical experimental workflow for an in vitro alprazolam metabolism study.

Conclusion

The in vitro metabolism of alprazolam is a well-characterized process primarily driven by CYP3A4 and CYP3A5, leading to the formation of α-hydroxyalprazolam and 4-hydroxyalprazolam. The methodologies described in this guide provide a robust framework for researchers to investigate the kinetics of these metabolic pathways and to assess the potential for drug-drug interactions. A thorough understanding of these in vitro processes is fundamental for the successful development and safe clinical use of alprazolam and other xenobiotics metabolized by the CYP3A subfamily.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Changes in Alprazolam Metabolism by CYP3A43 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - The role of CYP3A4/5 in alprazolam metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. researchgate.net [researchgate.net]

- 6. Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Alpha-Hydroxy Alprazolam at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of alpha-hydroxy alprazolam, the primary active metabolite of the widely prescribed benzodiazepine (B76468), alprazolam, at the γ-aminobutyric acid type A (GABA-A) receptor. This document details its interaction with the receptor, the consequential signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Introduction

Alprazolam, a triazolobenzodiazepine, exerts its anxiolytic, sedative, and anticonvulsant effects through the potentiation of GABAergic neurotransmission. Following administration, alprazolam is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) into two primary active metabolites: alpha-hydroxy alprazolam and 4-hydroxyalprazolam. While both metabolites are pharmacologically active, alpha-hydroxy alprazolam is considered the more significant of the two, although it possesses a lower affinity for the benzodiazepine receptor and is present at lower plasma concentrations than its parent compound.[1] This guide focuses specifically on the interaction of alpha-hydroxy alprazolam with the GABA-A receptor.

Mechanism of Action at the GABA-A Receptor

Alpha-hydroxy alprazolam, like its parent compound, is a positive allosteric modulator of the GABA-A receptor. It does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA.

Binding Site: Alpha-hydroxy alprazolam binds to the benzodiazepine (BZD) binding site, which is located at the interface of the α and γ subunits of the pentameric GABA-A receptor. The most common receptor isoform in the brain sensitive to benzodiazepines is composed of two α1, two β2, and one γ2 subunit.

Modulation of GABAergic Neurotransmission: Upon binding to the BZD site, alpha-hydroxy alprazolam induces a conformational change in the GABA-A receptor. This change increases the affinity of GABA for its binding site, which is located at the interface of the α and β subunits. The enhanced binding of GABA leads to an increased frequency of the opening of the receptor's intrinsic chloride (Cl⁻) channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the pharmacological effects of alpha-hydroxy alprazolam.

Quantitative Data

Quantitative data on the binding affinity and efficacy of alpha-hydroxy alprazolam are limited in publicly available literature. However, studies have established its relative potency compared to alprazolam.

| Compound | Binding Affinity (Ki) | Efficacy (EC50) for GABA Potentiation |

| Alprazolam | ~2.9 nM (for displacement of [3H]flunitrazepam) | ~20-40 ng/mL (steady-state plasma levels for therapeutic response) |

| Alpha-Hydroxy Alprazolam | Lower than alprazolam | Approximately 60% of the activity of alprazolam.[2] |

| 4-Hydroxy Alprazolam | Lower than alprazolam | Pharmacologically less active than alpha-hydroxy alprazolam.[3] |

Note: Specific Ki and EC50 values for alpha-hydroxy alprazolam are not consistently reported in the literature. The provided information reflects its generally accepted lower potency relative to alprazolam.

Signaling Pathway

The binding of alpha-hydroxy alprazolam to the GABA-A receptor initiates a cascade of events that ultimately leads to a decrease in neuronal excitability.

Figure 1. Signaling pathway of alpha-hydroxy alprazolam at the GABA-A receptor.

Experimental Protocols

The characterization of the interaction of alpha-hydroxy alprazolam with the GABA-A receptor involves several key experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of alpha-hydroxy alprazolam for the benzodiazepine site on the GABA-A receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the GABA-A receptor by alpha-hydroxy alprazolam.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing recombinant GABA-A receptors in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and recentrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) at a concentration close to its Kd value.

-

Add increasing concentrations of unlabeled alpha-hydroxy alprazolam to compete with the radioligand for binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding of the radioligand against the concentration of alpha-hydroxy alprazolam.

-

Determine the IC50 value (the concentration of alpha-hydroxy alprazolam that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Cytochrome P450 Enzymes in the Formation of α-Hydroxy Alprazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic processes governing the formation of α-hydroxy alprazolam, a pharmacologically active metabolite of the widely prescribed anxiolytic, alprazolam. A comprehensive understanding of this metabolic pathway is critical for drug development, clinical pharmacology, and predicting potential drug-drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core metabolic and experimental workflows.

Introduction to Alprazolam Metabolism

Alprazolam, a triazolobenzodiazepine, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] The hydroxylation of alprazolam results in two main metabolites: 4-hydroxy alprazolam (4-OHALP) and α-hydroxy alprazolam (α-OHALP).[2] While 4-OHALP is the major but pharmacologically less active metabolite, α-OHALP is a minor metabolite that retains significant pharmacological activity.[3] The formation of these metabolites is predominantly catalyzed by members of the CYP3A subfamily.[4][5]

Key Cytochrome P450 Isoforms in α-Hydroxy Alprazolam Formation

In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified the specific isoforms responsible for alprazolam hydroxylation. The four key members of the human CYP3A subfamily—CYP3A4, CYP3A5, CYP3A7, and CYP3A43—all contribute to the metabolism of alprazolam, albeit to varying degrees.[6][7]

CYP3A5 has been identified as the principal enzyme responsible for the formation of α-hydroxy alprazolam.[6][8] In contrast, CYP3A4 , the most abundant CYP enzyme in the human liver, preferentially catalyzes the formation of 4-hydroxy alprazolam.[8][9] Although present at lower levels, CYP3A7 and CYP3A43 also contribute to the formation of both hydroxylated metabolites.[6]

Interestingly, the metabolic profile of alprazolam differs between the liver and the brain. Research has indicated that relatively higher amounts of the active metabolite, α-hydroxy alprazolam, are formed in the brain compared to the liver, suggesting a potential for local modulation of pharmacological activity at the site of action.[10][11]

Quantitative Analysis of Alprazolam Metabolism

The following tables summarize the quantitative data on the formation rates of α-hydroxy alprazolam and 4-hydroxy alprazolam by different CYP3A isoforms, as determined in a study using recombinant enzymes.

Table 1: Production Rates of Alprazolam Metabolites by Recombinant CYP3A Isoforms [6][7]

| CYP Isoform | α-Hydroxy Alprazolam Production Rate (nM/d) | 4-Hydroxy Alprazolam Production Rate (nM/d) |

| CYP3A4 | 34 | 267 |

| CYP3A5 | 710 | 332 |

| CYP3A7 | 9.9 | 88 |

| CYP3A43 | 2.0 | 16 |

Table 2: Kinetic Parameters of Alprazolam Metabolism in Human Liver Microsomes (HLM) [12]

| Metabolite | Vmax (average, pmol/min/mg protein) | Km (average, µM) | Intrinsic Clearance (Clint) (average) |

| 1'-OH Alprazolam (α-OHALP) | 215 | 1410 | 0.105 |

| 4-OH Alprazolam | 2140 | 1350 | 0.68 |

Experimental Protocols

The characterization of alprazolam metabolism relies on robust in vitro experimental models. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard procedure for assessing the metabolic stability and identifying metabolites of alprazolam.[2]

-

Materials and Reagents:

-

Pooled human liver microsomes (HLMs)

-

100 mM phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Alprazolam stock solution

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard

-

-

Incubation Procedure:

-

Prepare a master mix containing HLMs and phosphate buffer.

-

Pre-warm the master mix at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding alprazolam to the master mix to achieve the desired final concentration (e.g., 1 µM).

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Terminate the reaction in the collected aliquots by adding cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS.

-

In Vitro Metabolism using Recombinant CYP Isoforms

This protocol allows for the determination of the specific contribution of individual CYP isoforms to alprazolam metabolism.[13]

-

Materials and Reagents:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5) co-expressed with cytochrome P450 reductase

-

100 mM phosphate buffer (pH 7.4)

-

NADPH

-

Alprazolam stock solution

-

Acetonitrile

-

Internal standard

-

-

Incubation Procedure:

-

Combine the recombinant CYP enzyme, buffer, and alprazolam in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction with cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of α-hydroxy alprazolam and 4-hydroxy alprazolam.

-

LC-MS/MS Analysis of Alprazolam and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of alprazolam and its metabolites.[2][14][15]

-

Chromatographic Separation:

-

Utilize a C18 reversed-phase column.

-

Employ a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions (precursor ion → product ion) for alprazolam, α-hydroxy alprazolam, 4-hydroxy alprazolam, and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathway of alprazolam to its primary hydroxylated metabolites.

Caption: A typical experimental workflow for studying in vitro alprazolam metabolism.

Conclusion

The formation of α-hydroxy alprazolam is a complex process primarily mediated by the CYP3A subfamily of enzymes, with CYP3A5 playing the most significant role. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers in drug metabolism and development. A thorough characterization of these metabolic pathways is essential for predicting drug efficacy, potential for drug-drug interactions, and inter-individual variability in patient response to alprazolam. Future research may further elucidate the regulatory mechanisms of CYP3A enzymes and their impact on alprazolam's therapeutic and adverse effects.

References

- 1. Alprazolam - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Biotransformation of alprazolam by members of the human cytochrome P4503A subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in Alprazolam Metabolism by CYP3A43 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Refubium - Changes in Alprazolam Metabolism by CYP3A43 Mutants [refubium.fu-berlin.de]

- 9. Item - The role of CYP3A4/5 in alprazolam metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]

- 10. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of CYP3A4 and CYP3A5 catalyzed metabolism of alprazolam and quinine by ketoconazole as racemate and four different enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. An Experimental Study of Diazepam and Alprazolam Kinetics in Urine and Oral Fluid Following Single Oral Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of α-Hydroxy Alprazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available preclinical toxicological data for α-hydroxy alprazolam. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive internal review or consultation of primary literature. A significant portion of the publicly available toxicological data pertains to the parent compound, alprazolam, and is presented here as a surrogate for understanding the potential toxicological profile of its active metabolite, α-hydroxy alprazolam, with appropriate caveats.

Executive Summary

α-Hydroxy alprazolam is a primary and pharmacologically active metabolite of the widely prescribed anxiolytic, alprazolam.[1][2][3] Formed in the liver and brain through metabolism by cytochrome P450 3A4 (CYP3A4), this metabolite contributes to the overall pharmacological and toxicological profile of the parent drug.[1][2][4] This guide provides a detailed overview of the available preclinical toxicological data for α-hydroxy alprazolam, with a necessary reliance on data from studies of alprazolam due to a scarcity of specific research on the metabolite itself. The information is presented to aid researchers and drug development professionals in understanding the potential safety profile of this compound.

Metabolism and Pharmacokinetics

Alprazolam undergoes hepatic and to some extent, central nervous system metabolism, primarily through oxidation by CYP3A4, to yield two major metabolites: α-hydroxy alprazolam and 4-hydroxy alprazolam.[1][2][4] α-Hydroxy alprazolam is considered a more pharmacologically active metabolite compared to 4-hydroxy alprazolam.[1] Both metabolites are subsequently glucuronidated before excretion. The formation of α-hydroxy alprazolam in the brain suggests a potential for local modulation of pharmacological activity.[1]

Metabolic Pathway of Alprazolam

Caption: Metabolic conversion of alprazolam by CYP3A4.

Toxicological Data

Direct and comprehensive preclinical toxicological studies specifically on α-hydroxy alprazolam are limited in the public domain. Therefore, the following sections summarize the available data on the parent compound, alprazolam, which provides an indication of the potential toxicities of its active metabolite.

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate effects of a single high dose of a substance.

| Compound | Species | Route | LD50 | Reference |

| Alprazolam | Rat | Oral | 331-2171 mg/kg | [5] |

| Alprazolam | Mouse | Oral | >1000 mg/kg | [6] |

| α-Hydroxy Alprazolam | - | - | Data not available | - |

Experimental Protocol: Acute Oral LD50 Study (Rat)

A standardized acute oral toxicity study, such as OECD Guideline 423, would typically involve the following steps:

-

Animal Selection: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley or Wistar), are used.

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions and acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A vehicle control group is also included.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Workflow for a Typical Acute Toxicity Study

Caption: Generalized workflow for an acute oral toxicity study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. Studies on alprazolam have shown mixed results.

| Compound | Assay | System | Result | Reference |

| Alprazolam | Sister Chromatid Exchange (SCE) | Human Lymphocyte Cultures | Increased frequency (dose-dependent) | [7] |

| Alprazolam | Ames Test | S. typhimurium | Negative/Equivocal | [7] |

| Alprazolam | In vivo DNA damage | Rat Liver | Negative | [7] |

| α-Hydroxy Alprazolam | - | - | Data not available | - |

Experimental Protocol: Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA damage and repair.

-

Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

-

Test Substance Exposure: The test substance (α-hydroxy alprazolam) and a positive control are added to the cultures at various concentrations.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the cultures, which is incorporated into the newly synthesized DNA strands.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Differential Staining: Slides are stained using a technique (e.g., fluorescence plus Giemsa) that allows for the visualization of sister chromatid exchanges.

-

Microscopic Analysis: The number of SCEs per metaphase is counted. An increase in the frequency of SCEs compared to the control indicates a potential genotoxic effect.

Carcinogenicity

Long-term studies in animals are conducted to evaluate the carcinogenic potential of a drug.

| Compound | Species | Duration | Finding | Reference |

| Alprazolam | Rat | 2 years | No evidence of carcinogenic potential | [8] |

| Alprazolam | Mouse | 2 years | No evidence of carcinogenic potential | [8] |

| α-Hydroxy Alprazolam | - | - | Data not available | - |

Reproductive and Developmental Toxicity

These studies assess the potential adverse effects on fertility, pregnancy, and fetal development.

| Compound | Species | Study Type | Key Findings | Reference |

| Alprazolam | Rat | Fertility | No impairment of fertility | [8] |

| Alprazolam | Mouse | Prenatal Exposure | Altered social behavior in offspring | [9] |

| α-Hydroxy Alprazolam | - | - | Data not available | - |

Experimental Protocol: Prenatal Developmental Toxicity Study (Rodent)

This type of study, often referred to as a Segment II study, follows guidelines such as OECD 414.

-

Mating: Female rodents are mated with males. The day of vaginal plug or sperm detection is designated as gestation day (GD) 0.

-

Dose Administration: The test substance is administered daily to pregnant females during the period of major organogenesis (e.g., GD 6-15 in rats).

-

Maternal Observations: Dams are observed for clinical signs, body weight, and food consumption.

-

Cesarean Section: Females are euthanized one day prior to parturition. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

-

Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Safety Pharmacology

Conclusion and Future Directions

The available preclinical toxicological data for α-hydroxy alprazolam is sparse, with most of the safety information being derived from studies on the parent drug, alprazolam. While alprazolam generally demonstrates a low order of acute toxicity and lacks evidence of carcinogenicity in rodent bioassays, some in vitro genotoxicity signals have been observed. The altered social behavior in mice prenatally exposed to alprazolam warrants further investigation into the developmental neurotoxicity of its metabolites.

To provide a more comprehensive and accurate toxicological profile of α-hydroxy alprazolam, the following studies are recommended:

-

Acute toxicity studies to determine the LD50 of α-hydroxy alprazolam.

-

A battery of in vitro and in vivo genotoxicity assays to clarify any potential for genetic damage.

-

Repeat-dose toxicity studies to identify target organs of toxicity following sub-chronic exposure.

-

Reproductive and developmental toxicity studies , including developmental neurotoxicity assessments.

-

A comprehensive safety pharmacology screen to evaluate effects on the cardiovascular, respiratory, and central nervous systems.

A thorough understanding of the toxicological profile of α-hydroxy alprazolam is critical for a complete risk assessment of alprazolam and for the development of safer anxiolytic therapeutics.

References

- 1. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Alprazolam - Wikipedia [en.wikipedia.org]

- 4. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Alprazolam | C17H13ClN4 | CID 2118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effects from prenatal exposure to alprazolam on the social behavior of mice offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Alprazolam's Primary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprazolam, a triazolobenzodiazepine, is a widely prescribed anxiolytic agent. Its pharmacological effects are primarily mediated through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. Following administration, alprazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major active metabolites: alpha-hydroxyalprazolam (B159172) and 4-hydroxyalprazolam (B159327). While it is generally accepted that these metabolites are less potent than the parent compound, a thorough understanding of their distinct biological activities is crucial for a comprehensive pharmacological profile of alprazolam. This technical guide provides an in-depth analysis of the biological activity of these major metabolites, presenting available quantitative data, detailed experimental protocols, and visual representations of key pathways.

Metabolic Pathway of Alprazolam

Alprazolam undergoes oxidative metabolism, leading to the formation of its primary hydroxylated metabolites. The metabolic cascade is initiated by the action of CYP3A4, which catalyzes the hydroxylation of alprazolam at the alpha and 4-positions of the triazolo ring.

Caption: Metabolic conversion of alprazolam to its major metabolites.

Quantitative Analysis of Biological Activity

The biological activity of alprazolam and its metabolites is primarily assessed through their binding affinity to the benzodiazepine (B76468) site on the GABA-A receptor and their functional potentiation of GABA-induced chloride currents. While specific Ki and EC50/IC50 values for the metabolites are not consistently reported across the literature, their relative potencies in comparison to alprazolam are well-documented.

| Compound | Relative Benzodiazepine Receptor Binding Affinity (%) | Reference |

| Alprazolam | 100 | [1] |

| alpha-Hydroxyalprazolam | ~66 | [1] |

| 4-Hydroxyalprazolam | ~20 | [1] |

Table 1: Relative Binding Affinities of Alprazolam and its Major Metabolites.

The plasma concentrations of these metabolites are significantly lower than that of the parent drug, generally less than 10-15% of alprazolam concentrations.[2] This, combined with their reduced receptor affinity, suggests that their overall contribution to the central pharmacological effects of alprazolam is minimal.

| Pharmacokinetic Parameter | Alprazolam | alpha-Hydroxyalprazolam | 4-Hydroxyalprazolam | Reference |

| Tmax (hours) | 0.7 - 2.1 | Not consistently reported | Not consistently reported | [3] |

| Half-life (hours) | 12 - 15 | Not consistently reported | Not consistently reported | [3] |

| Relative Plasma Concentration | 100% | < 10-15% | < 10-15% | [2] |

Table 2: Comparative Pharmacokinetic Parameters.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds to the benzodiazepine binding site on the GABA-A receptor using a competitive radioligand binding assay with [3H]flunitrazepam.

Objective: To determine the inhibitory constant (Ki) of alprazolam, alpha-hydroxyalprazolam, and 4-hydroxyalprazolam for the benzodiazepine binding site.

Materials:

-

Rat brain tissue (cortex or whole brain minus cerebellum)

-

[3H]flunitrazepam (specific activity ~80-90 Ci/mmol)

-

Unlabeled flunitrazepam or diazepam

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and vials

-

Test compounds (alprazolam and its metabolites) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.[4]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.[4]

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: [3H]flunitrazepam (e.g., 1 nM) and buffer.

-

Non-specific Binding: [3H]flunitrazepam (e.g., 1 nM) and a high concentration of unlabeled flunitrazepam or diazepam (e.g., 10 µM).

-

Competition Binding: [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound.

-

-

Add the prepared brain membrane homogenate to each tube.

-

Incubate the tubes at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: A simplified workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional potentiation of GABA-A receptor-mediated currents by alprazolam and its metabolites.

Objective: To determine the EC50 value for the potentiation of GABA-induced chloride currents by alprazolam and its metabolites.

Materials:

-

Cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells) or primary cultured neurons.

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

-

Internal pipette solution (e.g., containing KCl or CsCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

GABA stock solution.

-

Test compounds (alprazolam and its metabolites) dissolved in external solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators and perfusion system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Preparation:

-

Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.[5]

-

Transfect cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) if using a recombinant system.

-

-

Recording Setup:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[5]

-

Fill the pipette with internal solution and mount it on the micromanipulator.

-

-

Whole-Cell Recording:

-

Approach a target cell with the recording pipette and apply positive pressure.

-

Once in contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[5]

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound (alprazolam or its metabolites).

-

Record the potentiation of the GABA-induced current at each concentration of the test compound.

-

Ensure adequate washout of the test compound between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

-

Calculate the percentage potentiation for each concentration of the test compound.

-

Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC50 value (the concentration that produces 50% of the maximal potentiation).

-

Caption: A simplified workflow for patch-clamp electrophysiology.

Signaling Pathway

Alprazolam and its active metabolites exert their effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. This binding event allosterically modulates the receptor, increasing the affinity of GABA for its binding site. The enhanced GABA binding leads to an increased frequency of channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane potential leads to an inhibitory postsynaptic potential (IPSP), reducing neuronal excitability and producing the characteristic anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.

Caption: Mechanism of action of alprazolam and its metabolites.

Conclusion

The major metabolites of alprazolam, alpha-hydroxyalprazolam and 4-hydroxyalprazolam, are pharmacologically active, exhibiting the same mechanism of action as the parent drug by positively modulating the GABA-A receptor. However, their significantly lower receptor binding affinities and low plasma concentrations relative to alprazolam indicate that they play a minor role in the overall clinical effects observed after alprazolam administration. A comprehensive understanding of their distinct pharmacokinetic and pharmacodynamic profiles is essential for a complete picture of alprazolam's pharmacology and for the development of future anxiolytic agents with improved therapeutic indices. Further research to definitively quantify the Ki and EC50 values of these metabolites would be beneficial for more precise modeling of their contribution to the pharmacological profile of alprazolam.

References

- 1. Alprazolam | C17H13ClN4 | CID 2118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alprazolam: pharmacokinetics, clinical efficacy, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide to the Formation of Alpha-Hydroxy Alprazolam Glucuronide Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic formation of alpha-hydroxy alprazolam glucuronide, a major terminal metabolite of the widely prescribed benzodiazepine, alprazolam. The biotransformation of alprazolam is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This document details the sequential two-phase metabolic pathway, involving initial hydroxylation by cytochrome P450 (CYP) enzymes followed by glucuronidation via UDP-glucuronosyltransferases (UGTs). We present a compilation of quantitative kinetic data for the key enzymes involved, detailed experimental protocols for in vitro and analytical methodologies, and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this crucial aspect of alprazolam pharmacology.

Introduction

Alprazolam, a triazolobenzodiazepine, is extensively metabolized in the liver prior to excretion.[1][2] Its metabolic clearance is a primary determinant of its therapeutic efficacy and safety profile. A thorough understanding of the enzymatic pathways responsible for its biotransformation is paramount for predicting and managing drug-drug interactions, understanding inter-individual variability in drug response, and for the development of novel drug entities that may interact with these pathways.

The formation of alpha-hydroxy alprazolam glucuronide is a two-step process:

-

Phase I Metabolism: The initial step involves the hydroxylation of the parent alprazolam molecule to form its active metabolite, alpha-hydroxy alprazolam. This reaction is primarily catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 and CYP3A5 being the major contributors.[3][4]

-

Phase II Metabolism: The subsequent step is the conjugation of the newly formed hydroxyl group of alpha-hydroxy alprazolam with glucuronic acid, a process known as glucuronidation. This reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of the water-soluble and readily excretable alpha-hydroxy alprazolam glucuronide.[5][6] UGT2B15 has been identified as a key enzyme in this conjugation step.[6]

This guide will delve into the specifics of each of these metabolic steps, providing quantitative data, detailed experimental procedures, and visual aids to support research and development in this area.

Quantitative Data Presentation

The following tables summarize the key kinetic parameters for the enzymes involved in the formation of alpha-hydroxy alprazolam glucuronide. This data is essential for building pharmacokinetic models and for predicting the impact of co-administered drugs that may act as inhibitors or inducers of these enzymes.

Table 1: Kinetic Parameters for Alprazolam Hydroxylation by CYP3A Enzymes

| Enzyme | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) | Source |

| Human Liver Microsomes | 4-hydroxy-alprazolam | 170-305 | Not Specified | [7] |

| Human Liver Microsomes | alpha-hydroxy-alprazolam | 63-441 | Not Specified | [7] |

| Recombinant CYP3A4 | 4-hydroxy-alprazolam | Not Specified | Not Specified | [8] |

| Recombinant CYP3A4 | alpha-hydroxy-alprazolam | Not Specified | Lower than CYP3A5 | [8] |

| Recombinant CYP3A5 | 4-hydroxy-alprazolam | Not Specified | Lower than CYP3A4 | [8] |

| Recombinant CYP3A5 | alpha-hydroxy-alprazolam | Not Specified | Higher than CYP3A4 | [8] |

Table 2: Kinetic Parameters for Alpha-Hydroxy Alprazolam Glucuronidation by UGT Enzymes

| Enzyme | Substrate | Apparent Km (μM) | Vmax | Source |

| UGT2B15 | alpha-hydroxy-alprazolam | 18–45 | Not Specified | [5] |

| UGT1A4 | Alprazolam (N-glucuronidation) | Not Specified | Not Specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of alpha-hydroxy alprazolam glucuronide formation.

In Vitro Alprazolam Metabolism Assay Using Human Liver Microsomes

This protocol is designed to determine the kinetics of alprazolam hydroxylation in a system that mimics the hepatic environment.

Materials:

-

Human Liver Microsomes (HLMs)

-

Alprazolam

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., deuterated alprazolam)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs (typically 0.1-0.5 mg/mL protein), and varying concentrations of alprazolam.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction proceeds under linear conditions.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS to quantify the formation of alpha-hydroxy alprazolam.

Recombinant UGT Enzyme Kinetic Study for Alpha-Hydroxy Alprazolam Glucuronidation

This protocol allows for the characterization of the specific UGT isoforms responsible for the glucuronidation of alpha-hydroxy alprazolam.

Materials:

-

Recombinant human UGT enzymes (e.g., UGT2B15, UGT1A4 expressed in a suitable system)

-

Alpha-hydroxy alprazolam

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl2)

-

Alamethicin (B1591596) (a pore-forming agent to overcome latency)

-

Bovine Serum Albumin (BSA)

-

Acetonitrile (ACN)

-

Internal standard (e.g., deuterated alpha-hydroxy alprazolam glucuronide)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant UGT enzymes with alamethicin on ice for 15-30 minutes to activate the enzyme by disrupting the microsomal membrane.

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing Tris-HCl buffer, MgCl2, BSA, the activated recombinant UGT enzyme, and varying concentrations of alpha-hydroxy alprazolam.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA.

-

Incubation: Incubate the reaction mixtures at 37°C for a suitable duration, ensuring linear product formation.

-

Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifugation: Centrifuge the samples to pellet any precipitated material.

-

Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of alpha-hydroxy alprazolam glucuronide.

LC-MS/MS Method for the Quantification of Alprazolam and its Metabolites

This method provides a sensitive and specific means to quantify alprazolam, alpha-hydroxy alprazolam, and alpha-hydroxy alprazolam glucuronide in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes of interest. For example:

-

0-1 min: 10% B

-

1-5 min: ramp to 90% B

-

5-6 min: hold at 90% B

-

6-6.1 min: return to 10% B

-

6.1-8 min: re-equilibrate at 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and internal standard. Example transitions:

-

Alprazolam: m/z 309.1 -> 281.1

-

Alpha-hydroxy alprazolam: m/z 325.1 -> 297.1

-

Alpha-hydroxy alprazolam glucuronide: m/z 501.1 -> 325.1

-

-

Optimization: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte to achieve maximum sensitivity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathway of alprazolam to its glucuronide conjugate.

Caption: A typical experimental workflow for in vitro metabolism studies.

Conclusion

The formation of alpha-hydroxy alprazolam glucuronide is a well-defined, two-step metabolic process crucial to the clearance of alprazolam. The initial hydroxylation is predominantly mediated by CYP3A4 and CYP3A5, followed by glucuronidation of the resulting alpha-hydroxy alprazolam, primarily by UGT2B15. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of this metabolic pathway is essential for predicting and mitigating drug-drug interactions, interpreting pharmacokinetic variability, and advancing the safe and effective use of alprazolam and other drugs metabolized through these enzymatic systems. Future research should focus on further elucidating the kinetic parameters of all involved UGT isoforms and investigating the clinical implications of genetic polymorphisms in both CYP3A and UGT enzymes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 6. payeshdarou.ir [payeshdarou.ir]

- 7. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in Alprazolam Metabolism by CYP3A43 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - The role of CYP3A4/5 in alprazolam metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]

Methodological & Application

Application Note: Quantification of α-Hydroxy Alprazolam in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of α-hydroxy alprazolam, the primary active metabolite of alprazolam, in human plasma. The described method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high sensitivity, specificity, and a wide dynamic range, making it suitable for pharmacokinetic and toxicokinetic studies. The method has been validated according to established bioanalytical method validation guidelines.

Introduction

Alprazolam is a widely prescribed benzodiazepine (B76468) for the management of anxiety and panic disorders. Its major active metabolite, α-hydroxy alprazolam, contributes to the overall pharmacological effect. Accurate and reliable quantification of α-hydroxy alprazolam in plasma is crucial for understanding the pharmacokinetics of alprazolam and for clinical and forensic toxicology. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of α-hydroxy alprazolam in human plasma.

Experimental

Materials and Reagents

-

α-Hydroxy alprazolam certified reference standard

-

α-Hydroxy alprazolam-d5 (B571041) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Toluene (HPLC grade)

-

Methylene chloride (HPLC grade)

-

Sodium borate (B1201080) buffer (pH 9)

Instrumentation

-